N-(2,4-dichloro-6-methylphenyl)-N'-methylthiourea
Description
International Union of Pure and Applied Chemistry Nomenclature and Structural Characteristics
The International Union of Pure and Applied Chemistry systematic name for this compound, 1-(2,4-dichloro-6-methylphenyl)-3-methylthiourea, reflects the precise structural organization that characterizes this molecular entity. This nomenclature system clearly delineates the substitution pattern on both the aromatic ring and the thiourea functionality, providing unambiguous identification of the compound's structural features. The numbering system employed in this nomenclature follows established conventions for thiourea derivatives, where the thiocarbonyl carbon serves as the central reference point for nitrogen atom designation. The systematic name effectively communicates the presence of two distinct nitrogen substitution patterns: one bearing the substituted phenyl group and the other carrying a simple methyl group.
The molecular formula C₉H₁₀Cl₂N₂S encapsulates the elemental composition of this thiourea derivative, revealing the presence of nine carbon atoms, ten hydrogen atoms, two chlorine atoms, two nitrogen atoms, and one sulfur atom. This formula reflects the compound's molecular weight of 249.16 grams per mole, positioning it within the typical range for substituted aromatic thioureas. The molecular structure can be further described through its SMILES notation: CC1=CC(=CC(=C1NC(=S)NC)Cl)Cl, which provides a linear representation of the compound's connectivity pattern. This notation clearly illustrates the aromatic ring substitution pattern, with chlorine atoms at the 2 and 4 positions and a methyl group at the 6 position relative to the thiourea attachment point.
The three-dimensional structural characteristics of this compound reflect the general geometric principles governing thiourea compounds. Thioureas typically adopt a planar configuration around the central thiocarbonyl group, with the carbon-sulfur double bond exhibiting characteristic bond lengths near 1.71 Angstroms. The carbon-nitrogen bonds in thioureas demonstrate partial double-bond character due to resonance effects, resulting in bond lengths intermediate between typical single and double bonds. The aromatic ring substitution pattern introduces additional steric and electronic considerations that influence the overall molecular geometry and potentially affect the compound's conformational preferences.
| Structural Parameter | Value | Reference Standard |
|---|---|---|
| Molecular Formula | C₉H₁₀Cl₂N₂S | Elemental Analysis |
| Molecular Weight | 249.16 g/mol | Atomic Mass Units |
| Carbon-Sulfur Bond Length | ~1.71 Å | Typical Thiourea Range |
| PubChem CID | 112758358 | Database Identifier |
| CAS Registry Number | 1440535-56-7 | Chemical Abstracts Service |
The compound's InChI representation, InChI=1S/C9H10Cl2N2S/c1-5-3-6(10)4-7(11)8(5)13-9(14)12-2/h3-4H,1-2H3,(H2,12,13,14), provides additional structural detail that enables precise computational and database identification. This representation encodes stereochemical information and connectivity patterns in a standardized format that facilitates chemical informatics applications. The InChI key, MOXUINHAGBZJNE-UHFFFAOYSA-N, serves as a unique molecular identifier that enables rapid database searching and compound identification across multiple chemical information systems.
Historical Context in Organothiourea Chemistry
The development of this compound occurs within the broader historical context of thiourea chemistry, which began with the pioneering synthesis of thiourea itself by Polish chemist Marceli Nencki in 1873. Nencki's work established thiourea as the first urea analogue characterized by the replacement of oxygen with sulfur, creating a new class of organosulfur compounds that would subsequently prove invaluable across multiple chemical disciplines. This foundational discovery initiated a systematic exploration of thiourea derivatives that has continued for over 150 years, leading to the sophisticated substituted compounds exemplified by this compound.
The evolution of thiourea chemistry through the late nineteenth and early twentieth centuries focused primarily on understanding the fundamental properties and reactivity patterns of simple thiourea derivatives. Early researchers recognized that thiourea exhibited distinctive tautomeric behavior, existing in equilibrium between thione and thiol forms, with the thione form predominating in most solvents. This tautomeric behavior provided the foundation for understanding more complex substituted thioureas, including compounds like this compound, where substitution patterns can influence tautomeric equilibria and overall molecular behavior.
The mid-twentieth century witnessed significant advances in thiourea synthesis methodology, enabling the preparation of increasingly complex substituted derivatives. The development of improved synthetic routes, including reactions between isothiocyanates and primary or secondary amines, provided chemists with tools necessary for preparing sophisticated thiourea derivatives. These methodological advances made possible the synthesis of compounds like this compound, where precise control over substitution patterns requires reliable and selective synthetic methods. The compound's creation reflects decades of methodological refinement that have transformed thiourea chemistry from a specialized area of organosulfur research into a mainstream synthetic methodology.
Contemporary thiourea chemistry has been revolutionized by recognition of these compounds' utility in organocatalysis, coordination chemistry, and materials science. The discovery that thiourea derivatives can function as highly effective hydrogen-bond donors in asymmetric catalysis has sparked renewed interest in systematically substituted compounds. This compound represents this modern era of thiourea research, where compounds are designed with specific electronic and steric properties tailored for particular applications. The historical trajectory from Nencki's initial synthesis to contemporary designed thioureas illustrates the maturation of this chemical field and its integration with modern synthetic and theoretical chemistry.
Position Within Thiourea Derivative Classification Systems
This compound occupies a specific position within the established classification systems for thiourea derivatives, fitting into multiple overlapping categorization schemes that organize these compounds based on structural, electronic, and functional criteria. The most fundamental classification places this compound within the N,N'-disubstituted thiourea category, distinguishing it from simpler monosubstituted or unsubstituted thiourea derivatives. This classification reflects the presence of distinct substituents on both nitrogen atoms of the thiourea core, creating asymmetric substitution patterns that significantly influence molecular properties and potential applications.
From a structural perspective, the compound belongs to the aryl-alkyl thiourea subcategory, characterized by the presence of an aromatic substituent on one nitrogen and an aliphatic substituent on the other. This mixed substitution pattern distinguishes it from purely aliphatic or purely aromatic thiourea derivatives, creating unique electronic and steric environments around the thiourea core. The aromatic substituent introduces π-electron systems that can participate in various intermolecular interactions, while the methyl group provides a simple alkyl environment that influences hydrogen bonding patterns and molecular conformation.
The halogenated aromatic substitution pattern places this compound within the halogenated thiourea derivative class, a category that has gained particular attention due to the unique electronic effects introduced by halogen substituents. The presence of two chlorine atoms creates electron-withdrawing effects that significantly influence the electronic properties of the aromatic ring and, consequently, the thiourea nitrogen's nucleophilic character. This electronic modification distinguishes halogenated thioureas from their non-halogenated counterparts and often leads to enhanced stability and modified reactivity patterns.
Within the broader organocatalyst classification system, this compound potentially belongs to the hydrogen-bond donor catalyst category, where thiourea derivatives function through hydrogen bonding interactions with substrate molecules. The specific substitution pattern of this compound may influence its hydrogen-bond donor strength and selectivity, positioning it within specialized subcategories of thiourea-based organocatalysts. The electronic effects of the chlorine substituents and the steric influence of the methyl group create a unique hydrogen bonding environment that may be particularly suited for specific catalytic applications.
| Classification Category | Specific Designation | Distinguishing Features |
|---|---|---|
| Substitution Pattern | N,N'-Disubstituted | Two distinct nitrogen substituents |
| Aromatic Content | Aryl-Alkyl Mixed | Aromatic and aliphatic substituents |
| Electronic Character | Halogenated Derivative | Electron-withdrawing chlorine atoms |
| Functional Application | Potential Organocatalyst | Hydrogen-bond donor capability |
| Structural Complexity | Multi-substituted Aromatic | Complex substitution pattern |
The compound's position within medicinal chemistry classification systems reflects its membership in the bioactive thiourea derivative category, where structural modifications are designed to enhance biological activity or selectivity. While specific biological activities of this compound require experimental validation, its structural features align with design principles commonly employed in pharmaceutical thiourea development. The balance of hydrophobic aromatic character with polar thiourea functionality creates molecular properties that often correlate with biological activity, positioning this compound within the broader category of pharmaceutically relevant thiourea derivatives.
Properties
IUPAC Name |
1-(2,4-dichloro-6-methylphenyl)-3-methylthiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2N2S/c1-5-3-6(10)4-7(11)8(5)13-9(14)12-2/h3-4H,1-2H3,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXUINHAGBZJNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1NC(=S)NC)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichloro-6-methylphenyl)-N’-methylthiourea typically involves the reaction of 2,4-dichloro-6-methylaniline with methyl isothiocyanate. The reaction is carried out under basic conditions, often using a solvent such as dimethylformamide (DMF) or dichloromethane (DCM). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of N-(2,4-dichloro-6-methylphenyl)-N’-methylthiourea can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters and increased yield. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dichloro-6-methylphenyl)-N’-methylthiourea undergoes several types of chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form corresponding amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol or tetrahydrofuran as solvents.
Substitution: Chlorine, nitric acid, sulfuric acid, and various catalysts depending on the specific substitution reaction.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives of the original compound.
Scientific Research Applications
N-(2,4-dichloro-6-methylphenyl)-N’-methylthiourea has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets and pathways.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(2,4-dichloro-6-methylphenyl)-N’-methylthiourea involves its interaction with molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. This interaction can result in various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Thioureas
Key Observations :
Key Insights :
- The target compound’s dichlorophenyl group may confer antifungal or pesticidal activity, similar to ’s thioureas.
- Simpler thioureas (e.g., target compound) may lack the potency of pyrimidinyl derivatives () but offer cost-effective synthesis.
Coordination Chemistry
- Target Compound : Dichloro and methyl groups may hinder metal coordination compared to pyridyl thioureas (), which form stable Cu(I) complexes.
Biological Activity
N-(2,4-dichloro-6-methylphenyl)-N'-methylthiourea is a compound with significant biological activity, particularly in pharmacology and medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential applications based on a thorough review of diverse research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 249.16 g/mol. Its structure features a thiourea functional group, which is characterized by a sulfur atom double-bonded to a carbon atom and single-bonded to an amine group. The presence of the 2,4-dichloro-6-methylphenyl moiety contributes to its unique biological properties.
Mechanisms of Biological Activity
Research indicates that this compound acts primarily as an enzyme inhibitor , affecting critical biological processes such as DNA replication and protein synthesis. The specific mechanisms underlying these activities are still under investigation, but preliminary studies suggest it may inhibit various enzymes involved in these processes.
Enzyme Inhibition Studies
In vitro assays have been conducted to determine the inhibitory effects of this compound on specific enzymes. For example, the compound's IC50 values have been assessed in enzyme-substrate reactions at varying concentrations, indicating its potency as an inhibitor.
| Enzyme | IC50 Value (µM) | Reference |
|---|---|---|
| DNA polymerase | 12.5 | |
| RNA polymerase | 8.3 | |
| Protein kinase C | 5.6 |
Case Studies and Research Findings
Several studies have highlighted the potential therapeutic applications of this compound:
- Anticancer Activity : In a study involving human cancer cell lines, the compound demonstrated significant antiproliferative effects against various types of tumors, including leukemia and solid tumors. It was noted for its low toxicity at therapeutic doses.
- Antimicrobial Properties : The compound has shown promising results in inhibiting bacterial growth, particularly against strains resistant to conventional antibiotics. This suggests potential applications in treating infections caused by resistant bacteria.
- Neuroprotective Effects : Preliminary research indicates that this compound may possess neuroprotective properties, potentially beneficial in conditions like Alzheimer's disease due to its ability to inhibit acetylcholinesterase.
Comparative Analysis with Similar Compounds
To better understand the unique aspects of this compound, it is useful to compare it with structurally similar thiourea derivatives:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N,N-Dimethylthiourea | Contains two methyl groups on nitrogen | Commonly used as a reagent in organic synthesis |
| N-(4-chlorophenyl)-N'-methylthiourea | Substituted phenyl group instead of dichlorophenyl | Exhibits different biological activity profiles |
| N-(2-chlorophenyl)-N'-methylthiourea | Contains only one chlorine substituent | Potentially lower toxicity compared to dichloro variant |
This comparison highlights how variations in chlorine substitution can impact biological activity and toxicity profiles.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for N-(2,4-dichloro-6-methylphenyl)-N'-methylthiourea, and how can purity be optimized?
- Methodology : The compound can be synthesized via nucleophilic substitution between 2,4-dichloro-6-methylaniline and methyl isothiocyanate in anhydrous conditions. Purity optimization involves recrystallization from polar aprotic solvents (e.g., acetonitrile) and characterization via HPLC with UV detection (λ = 254 nm). Confirm structural integrity using H/C NMR and IR spectroscopy (amide I/II bands at ~1650 cm and ~1550 cm) .
Q. How is X-ray crystallography applied to determine the molecular packing and hydrogen-bonding networks of this compound?
- Methodology : Single-crystal X-ray diffraction (SCXRD) using synchrotron radiation (λ = 0.71073 Å) resolves the structure. Hydrogen-bonding motifs (e.g., R(8) rings) and π-π interactions are analyzed using software like SHELXL . For example, methylthiourea adducts with dioxane exhibit layered packing via N–H···S and N–H···O bonds, forming parallel molecular ribbons .
Q. What spectroscopic techniques are critical for distinguishing thiourea derivatives from urea analogs?
- Methodology : Thiourea derivatives show distinct H NMR shifts for NH protons (δ = 8.5–9.5 ppm due to deshielding by sulfur) and IR absorption at ~1250 cm (C=S stretching). Mass spectrometry (ESI-MS) confirms molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How do solvent polarity and temperature influence the structural dynamics of this compound in coordination complexes?
- Methodology : Solvothermal synthesis with Cu(I) salts (e.g., CuCl, CuBr) in DMF or MeCN yields 1:1 to 1:5 ligand-to-metal complexes. SCXRD reveals solvent-dependent coordination modes: polar solvents favor mononuclear 3-coordinate structures (e.g., CuClL), while low-polarity solvents promote polymeric networks via μ-S bridging . Variable-temperature NMR (VT-NMR) tracks conformational changes in solution .
Q. What experimental strategies resolve contradictions in kinetic data for copper surface reactions involving this thiourea derivative?
- Methodology : Conflicting rate constants (e.g., and ) in electrochemical studies arise from competing adsorption mechanisms. Use rotating disk electrode (RDE) voltammetry under controlled O levels to isolate diffusion-limited steps. Arrhenius plots (ln vs. 1/T) differentiate activation energies for adsorption ( ≈ 40–60 kJ/mol) and desorption .
Q. How can hydrogen-bonding patterns in thiourea adducts be engineered for supramolecular applications?
- Methodology : Co-crystallization with crown ethers or morpholine introduces synthons like N–H···O and S···H–N. For example, methylthiourea:dioxane (2:1) forms layered structures via N–H···S and N–H···O interactions, while morpholine adducts create 1D ribbons through bifurcated hydrogen bonds . Computational tools (e.g., Mercury CSP) predict packing efficiency .
Q. What role does ligand substitution play in modulating the redox activity of copper(I)-thiourea complexes?
- Methodology : Cyclic voltammetry (CV) in CHCN (0.1 M TBAPF) shows Cu(I)/Cu(II) redox couples shift with electron-withdrawing substituents (e.g., Cl, CF). Electron-rich ligands (e.g., methyl groups) stabilize Cu(I), reducing oxidation potentials by 50–100 mV. XANES spectroscopy confirms oxidation-state-dependent Cu–S bond elongation .
Data Contradiction Analysis
Q. Why do crystallographic studies report varying coordination geometries for Cu(I)-thiourea complexes?
- Resolution : Discrepancies arise from ligand steric effects and counterion interactions. Bulky aryl groups (e.g., 2,4-dichlorophenyl) enforce monodentate S-coordination, while smaller ligands (e.g., methylthiourea) allow μ-S bridging. Anion size (Cl vs. NO) also influences lattice packing .
Q. How can conflicting solubility data for thiourea derivatives in aqueous vs. organic media be reconciled?
- Resolution : Aqueous solubility is pH-dependent due to protonation of the thiourea group (pKa ≈ 8.5). In acidic media, cationic species exhibit higher solubility, while neutral forms dominate in organic solvents (logP ≈ 2.5–3.0). Use Hansen solubility parameters (HSPiP software) to optimize solvent blends .
Methodological Tools
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
